Superior Antibacterial Activity of Cyclohexene-Fused 1,3-Oxazines Derived from (6-Aminocyclohex-3-en-1-yl)methanol
The (6-Aminocyclohex-3-en-1-yl)methanol scaffold is a critical precursor for synthesizing cyclohexene-fused 1,3-oxazines, a class of heterocycles with potent and selective antibacterial activity. In a direct head-to-head comparison, the trans-configured oxazine 2, derived from the aminocyclohexene core, was significantly more effective against a panel of bacterial strains than its cis-configured analog oxazine 1. The lowest Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for oxazine 2 were 3.91 μg/mL and 32.5 μg/mL, respectively, against a panel that included Staphylococcus aureus, Bacillus cereus, and Escherichia coli [1][2]. This demonstrates that the stereochemistry of the aminocyclohexene building block directly impacts the antimicrobial efficacy of the final fused heterocycle.
| Evidence Dimension | Antibacterial potency (MIC / MBC) |
|---|---|
| Target Compound Data | MIC = 3.91 μg/mL; MBC = 32.5 μg/mL (for trans-configured oxazine 2, derived from the aminocyclohexene core) |
| Comparator Or Baseline | cis-configured oxazine 1 (less effective, with higher MIC/MBC values) |
| Quantified Difference | Oxazine 2 (trans) exhibits a markedly lower MIC than its cis counterpart oxazine 1, indicating superior potency. |
| Conditions | In vitro antibacterial assay against a panel including S. aureus, B. cereus, E. faecalis, E. coli, K. pneumoniae, S. enterica, S. marcescens, and S. flexneri. |
Why This Matters
This evidence demonstrates that the specific stereochemistry of the (6-aminocyclohex-3-en-1-yl)methanol building block is not interchangeable; the trans-configured isomer yields a significantly more potent antibacterial oxazine scaffold, directly impacting the selection of the appropriate chiral intermediate for medicinal chemistry programs.
- [1] De Brito, M.R.M., et al. Cyclohexene-fused 1,3-oxazines with selective antibacterial and antiparasitic action and low cytotoxic effects. Toxicology in Vitro, 2017, 44, 273-279. DOI: 10.1016/j.tiv.2017.07.021. View Source
- [2] De Brito, M.R.M., et al. Cyclohexene-fused 1,3-oxazines with selective antibacterial and antiparasitic action and low cytotoxic effects. ScienceDirect, Toxicology in Vitro, 2017, 44, 273-279. View Source
